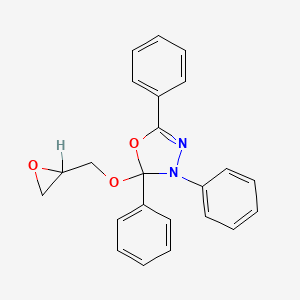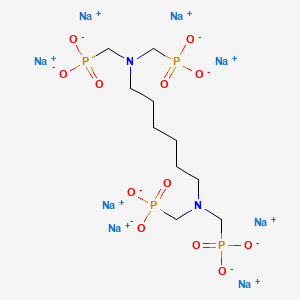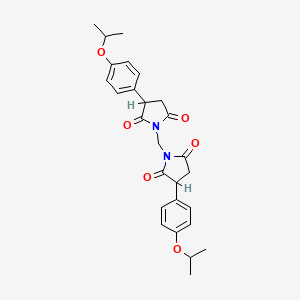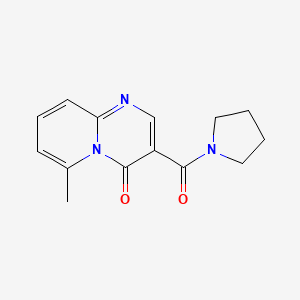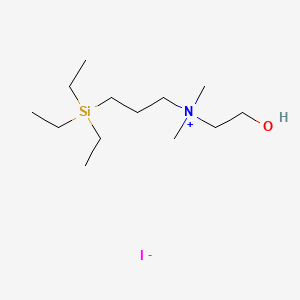
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This particular compound features a unique structure with a triethylsilyl group, which imparts specific properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide typically involves the reaction of dimethyl(2-hydroxyethyl)amine with 3-(triethylsilyl)propyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.
Major Products Formed
Substitution Reactions: Various quaternary ammonium salts.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Hydrolysis: Hydroxyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. The silyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(2-hydroxyethyl)(3-(trimethylsilyl)propyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(triethoxysilyl)propyl)ammonium iodide
- Dimethyl(2-hydroxyethyl)(3-(tripropylsilyl)propyl)ammonium iodide
Uniqueness
Dimethyl(2-hydroxyethyl)(3-(triethylsilyl)propyl)ammonium iodide is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it distinct from other quaternary ammonium compounds with different silyl groups, affecting its reactivity and applications.
Propiedades
Número CAS |
84584-65-6 |
|---|---|
Fórmula molecular |
C13H32INOSi |
Peso molecular |
373.39 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-(3-triethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C13H32NOSi.HI/c1-6-16(7-2,8-3)13-9-10-14(4,5)11-12-15;/h15H,6-13H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
VVZVXGIROVRGTN-UHFFFAOYSA-M |
SMILES canónico |
CC[Si](CC)(CC)CCC[N+](C)(C)CCO.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


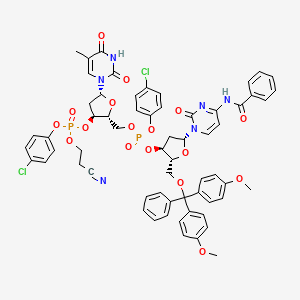

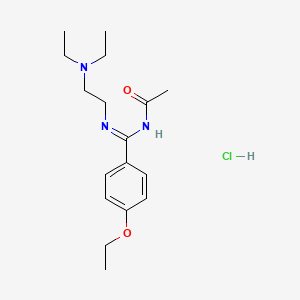
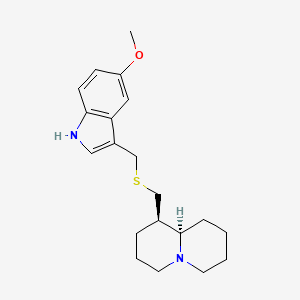
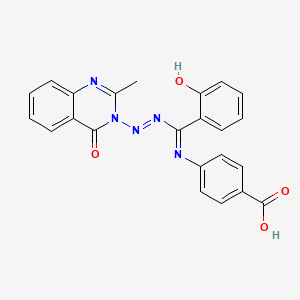
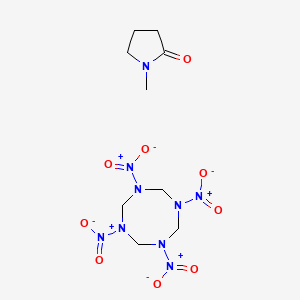
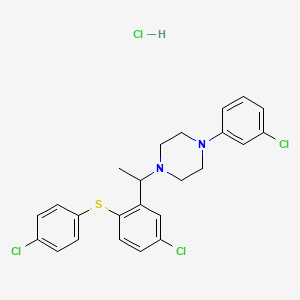
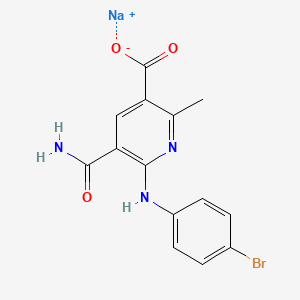
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
